molecular formula C5H8N2O B1595568 2-Cyano-2-methylpropanamide CAS No. 7505-93-3

2-Cyano-2-methylpropanamide

Cat. No. B1595568
CAS RN: 7505-93-3
M. Wt: 112.13 g/mol
InChI Key: IQCHZCYHDCDSFI-UHFFFAOYSA-N
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Description

“2-Cyano-2-methylpropanamide” is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 g/mol . The IUPAC name for this compound is 2-cyano-2-methylpropanamide .


Molecular Structure Analysis

The molecular structure of 2-Cyano-2-methylpropanamide consists of molecules linked via pairs of N—H…O hydrogen bonds, forming inversion dimers . These dimers are linked via pairs of N—H…H hydrogen bonds into zigzag chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-2-methylpropanamide include a molecular weight of 112.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 112.063662883 g/mol .

Scientific Research Applications

Application in Radical-Mediated Degradation Studies

2-Cyano-2-methylpropanamide is identified in the study of radical-mediated degradation of pharmaceutical compounds. A stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, formed during the decomposition of azo compounds like AIBN, is detected using liquid chromatography/mass spectrometry. This serves as a marker to confirm the working of AIBN and to monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).

Role in Herbicidal Activities

2-Cyano-2-methylpropanamide derivatives demonstrate significant herbicidal activities. For instance, certain cyanoacrylates containing a 2-chloro-5-thiazolyl group are a novel class of herbicides with activities comparable to existing analogs (Wang, Li, Li, & Huang, 2004).

In Antihistaminic Activities

Benzamide derivatives of carboxyterfenadine, including 2-methylpropanamide derivatives, have been synthesized and evaluated for antihistaminic and anticholinergic activity. These compounds show promise in biological evaluations using isolated guinea pig ileum tissues (Arayne et al., 2017).

Application in Chemical Synthesis

2-Cyano-2-methylpropanamide is used in various chemical synthesis processes, such as in the synthesis of pyrimidine derivatives by reacting with amides, offering a route to the preparation of diverse pyrimidine and fused pyrimidine derivatives (Kohra, Tominaga, & Hosomi, 1988).

Use in Antioxidant and Anti-Inflammatory Activities

Novel compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds demonstrate significant in vitro and in vivo activities, comparable to standard drugs (Madhavi & Sreeramya, 2017).

Applications in Polymer Chemistry

2-Cyano-2-methylpropanamide derivatives are also relevant in the field of polymer chemistry. For example, polymers like poly(2-acrylamido-2-methylpropane sulfonic acid) are used in numerous industrial applications, and their synthesis via RAFT polymerization has been explored (Bray et al., 2017).

Safety And Hazards

The safety data sheet for 2-Cyano-2-methylpropanamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-cyano-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5(2,3-6)4(7)8/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCHZCYHDCDSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322784
Record name 2-cyano-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-methylpropanamide

CAS RN

7505-93-3
Record name 7505-93-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-2,2-dimethylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JY Xu, WH Cheng - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C5H8N2O, molecules are linked via pairs of N—H⋯ O hydrogen bonds, forming inversion dimers. These dimers are linked via pairs of N …
Number of citations: 7 scripts.iucr.org
KB Haj Salah, M Maingot, AL Blayo… - Journal of Medicinal …, 2020 - ACS Publications
GHSR controls, among others, growth hormone and insulin secretion, adiposity, feeding, and glucose metabolism. Therefore, an inverse agonist ligand capable of selectively targeting …
Number of citations: 12 pubs.acs.org

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